
4-Chlorosulfonylcinnamic acid
Overview
Description
4-Chlorosulfonylcinnamic acid is an organic compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by a light orange solid appearance and is known for its utility in organic synthesis . This compound is particularly notable for its chlorosulfonyl functional group attached to a cinnamic acid backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonylcinnamic acid typically involves the reaction of cinnamic acid derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of cinnamic acid using chlorosulfonic acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature management to avoid decomposition.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorosulfonation processes. These processes involve the use of chlorosulfonic acid and cinnamic acid in reactors equipped with cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization and recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorosulfonylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed:
Substitution Products: Various sulfonamide and sulfonate derivatives.
Oxidation Products: Sulfonic acids and sulfoxides.
Cycloaddition Products: Cyclobutane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate for Derivatives
4-Chlorosulfonylcinnamic acid serves as an important intermediate in the synthesis of various functionalized cinnamic acid derivatives, such as alkylthio and arylthio compounds. These derivatives have been utilized in the development of pharmaceuticals and agrochemicals.
Derivative | Synthesis Method | Application |
---|---|---|
Trans-4-Alkylthio-cinnamic acids | One-pot synthesis from this compound | Antimicrobial agents |
Trans-4-Arylthio-cinnamic acids | Aqueous medium synthesis | Potential anticancer agents |
2. Synthesis of Sulfides
The compound is used in the preparation of sulfide derivatives through nucleophilic substitution reactions. This reaction typically involves potassium thioacetate, leading to the formation of a variety of aryl methyl and diaryl sulfides.
Medicinal Applications
1. Anticancer Research
Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. For instance, studies have shown that certain arylthio-cinnamic acid derivatives can inhibit cancer cell proliferation.
2. Anti-inflammatory Properties
Some derivatives have been evaluated for their anti-inflammatory effects, making them candidates for further pharmacological development.
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Chemical Research demonstrated the synthesis of trans-4-alkylthio-cinnamic acids from this compound. The synthesized compounds were tested for their antimicrobial activity against various pathogens, showing significant inhibitory effects .
Case Study 2: Anticancer Activity
In another study, researchers explored the anticancer potential of trans-4-arylthio-cinnamic acids derived from this compound. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their therapeutic action .
Mechanism of Action
The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets through its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the chlorosulfonyl group, is less reactive and has different biological activities.
Ferulic Acid: A cinnamic acid derivative with antioxidant properties.
Caffeic Acid: Another derivative known for its anti-inflammatory and antimicrobial activities.
Uniqueness: 4-Chlorosulfonylcinnamic acid is unique due to its chlorosulfonyl group, which imparts distinct reactivity and biological properties compared to other cinnamic acid derivatives . This makes it a valuable compound in both synthetic chemistry and biomedical research.
Biological Activity
4-Chlorosulfonylcinnamic acid is a derivative of cinnamic acid with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound features a sulfonyl group and a chlorine atom attached to the aromatic ring of cinnamic acid. Its chemical structure can be represented as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 232.67 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A significant investigation focused on the synthesis of various esters derived from this compound, which were tested against several microbial strains, including:
- Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Candida glabrata, Candida krusei
The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 0.024 μmol/mL against specific fungal strains .
Compound | MIC (μmol/mL) | Target Organism |
---|---|---|
Methoxyethyl 4-chlorocinnamate | 0.13 | Candida albicans |
Perillyl 4-chlorocinnamate | 0.024 | Candida glabrata |
Methyl 4-chlorocinnamate | Higher value | Staphylococcus aureus |
The antimicrobial efficacy of this compound is attributed to its interaction with the enzyme 14 α-demethylase, which is critical for fungal sterol biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of this enzyme, inhibiting its function and leading to antifungal activity .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in modulating inflammatory responses. Research indicates that derivatives can inhibit the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), crucial in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy : A study synthesized twelve esters from this compound, revealing that most exhibited antifungal activity with varying degrees of potency against different strains .
- Inflammation Modulation : Another study demonstrated that p-arylthio cinnamides derived from this compound could inhibit cell adhesion processes involved in inflammation, indicating a dual role in both antimicrobial and anti-inflammatory pathways .
- Synthetic Routes : Efficient synthetic methods for creating derivatives have been developed, enhancing the availability of bioactive compounds for further pharmacological evaluation .
Properties
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?
A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.
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